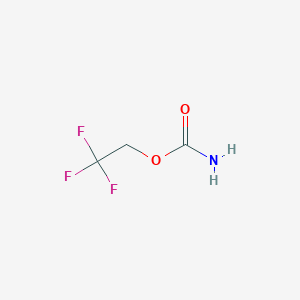

5-amino-1-methyl-3-(trifluoromethyl)-1H-Pyrazole-4-carboxylic acid

概要

説明

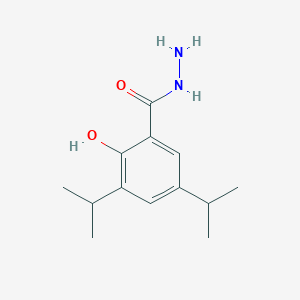

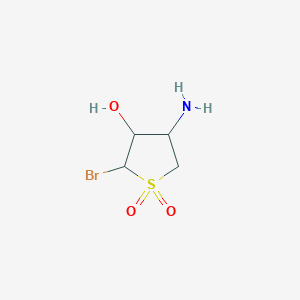

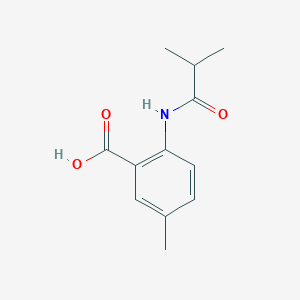

5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, also known as AMPPC, is a trifluoromethyl pyrazole compound with a broad range of applications in the scientific and medical fields. Its unique structure and properties make it an important molecule for research, as it can be used in a variety of ways.

科学的研究の応用

Antiproliferative Agents

Pyrazole derivatives have been studied for their potential as antiproliferative agents . The presence of the aminopyrazole moiety, particularly in the structure of 5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid, has shown promising results against tumor cell lines such as HeLa, MCF7, SKOV3, and SKMEL28 . These compounds can inhibit the growth of cancer cells, making them valuable in the development of new cancer therapies.

Antioxidant Activity

The same class of compounds has also demonstrated significant antioxidant properties . They can act as radical scavengers, protecting the body from oxidative stress and potentially reducing the risk of chronic diseases . This antioxidant activity is crucial in pharmaceuticals aimed at mitigating oxidative damage.

Anti-inflammatory Applications

Due to their ability to modulate biological pathways, aminopyrazoles, including our compound of interest, are being explored for their anti-inflammatory activities . They can potentially be used to treat inflammatory conditions, offering an alternative to traditional anti-inflammatory drugs .

Platelet Aggregation Inhibition

In the realm of cardiovascular research, these pyrazole derivatives have been found to inhibit platelet aggregation . This property is vital for the development of antithrombotic drugs that can prevent blood clots and reduce the risk of heart attacks and strokes .

ROS Production Inhibition

The inhibition of Reactive Oxygen Species (ROS) production is another significant application. By preventing ROS formation, these compounds can contribute to the prevention of cellular damage and aging, as well as diseases associated with ROS, such as neurodegenerative disorders .

Synthesis of Pharmaceutically Active Compounds

The compound serves as a precursor in the synthesis of various pharmaceutically active compounds . Its reactivity allows for the creation of diverse molecules with potential therapeutic effects, expanding the arsenal of drugs available for treating various ailments .

特性

IUPAC Name |

5-amino-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3O2/c1-12-4(10)2(5(13)14)3(11-12)6(7,8)9/h10H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELBWNKENZUWTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)(F)F)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60436008 | |

| Record name | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

317806-51-2 | |

| Record name | 5-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60436008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

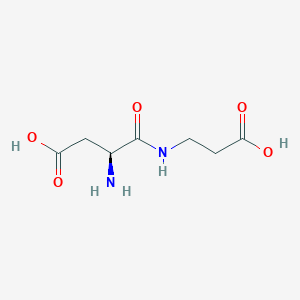

![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1277346.png)

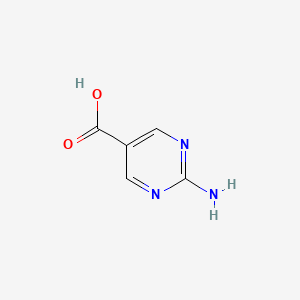

![1-[2-(1H-pyrazol-1-ylmethyl)phenyl]methanamine](/img/structure/B1277353.png)